molecular formula C12H15BrO2 B14496352 4-Butylphenyl bromoacetate CAS No. 63353-47-9

4-Butylphenyl bromoacetate

Cat. No.: B14496352
CAS No.: 63353-47-9
M. Wt: 271.15 g/mol
InChI Key: JZTLTELQVDEVIR-UHFFFAOYSA-N
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Description

Significance and Context within Contemporary Organic Chemistry

The importance of 4-Butylphenyl bromoacetate (B1195939) in modern organic chemistry lies in its utility as a building block. The presence of a bromine atom on the alpha-carbon to the ester's carbonyl group significantly increases the molecule's reactivity towards nucleophilic substitution reactions. fiveable.me This enhanced reactivity allows for the strategic introduction of new functional groups and the formation of new carbon-carbon bonds, which is a fundamental aspect of organic synthesis. fiveable.me

The butylphenyl group, on the other hand, imparts specific physical and chemical properties to the molecule, such as influencing its solubility and potential interactions in biological systems or materials science applications. This combination of a reactive bromoacetyl group and a tunable phenyl ring makes compounds like 4-Butylphenyl bromoacetate valuable intermediates in the creation of a wide array of organic molecules, including those with potential applications in pharmaceuticals and material science.

Scope of Academic Inquiry for Brominated Organic Esters

The study of brominated organic esters, a class of compounds to which this compound belongs, is an active area of research. These compounds are recognized as crucial intermediates in a variety of organic syntheses. organic-chemistry.org Academic inquiry in this field encompasses several key areas:

Synthesis and Methodology Development: A significant portion of research is dedicated to developing new and efficient methods for the synthesis of brominated esters. asianpubs.org This includes the exploration of various brominating agents, catalysts, and reaction conditions to achieve high yields and selectivity. asianpubs.org Traditional methods like the Hell-Volhard-Zelinsky reaction are still in use and being refined, alongside newer approaches. asianpubs.org

Reaction Mechanisms and Reactivity Studies: Understanding the mechanisms by which brominated esters react is crucial for controlling their chemical transformations. Researchers investigate the kinetics and thermodynamics of their reactions to optimize synthetic routes and predict product outcomes. The distinctive reactivity of the carbon-halogen bond is a central theme in these studies. researchgate.net

Applications in Synthesis: Brominated esters are versatile precursors in the synthesis of a wide range of organic compounds. researchgate.netsci-hub.se They are used in the construction of complex molecular architectures found in natural products, pharmaceuticals, and functional materials. researchgate.netbohrium.com The ability to easily replace the bromine atom with other functional groups makes them highly valuable in synthetic strategies. fiveable.me

The following table provides a summary of key chemical information for this compound and related compounds mentioned in this article.

Compound NameMolecular FormulaMolar Mass ( g/mol )
This compoundC12H15BrO2271.15
BromineBr2159.808
Sodium BromideNaBr102.89
tert-Butyl bromoacetateC6H11BrO2195.05

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63353-47-9

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

(4-butylphenyl) 2-bromoacetate

InChI

InChI=1S/C12H15BrO2/c1-2-3-4-10-5-7-11(8-6-10)15-12(14)9-13/h5-8H,2-4,9H2,1H3

InChI Key

JZTLTELQVDEVIR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC(=O)CBr

Origin of Product

United States

Elucidation of Reaction Mechanisms Involving 4 Butylphenyl Bromoacetate

Mechanistic Pathways of Esterification and Bromination

The synthesis of 4-butylphenyl bromoacetate (B1195939) typically involves a two-step process: the esterification of 4-butylphenol (B154549) with a bromoacetylating agent, followed by bromination if the starting material is 4-butylphenyl acetate (B1210297).

The esterification of a carboxylic acid with an alcohol under acidic conditions is known as the Fischer esterification. masterorganicchemistry.com The mechanism proceeds through a series of reversible steps. Initially, the carbonyl oxygen of the bromoacetic acid is protonated by an acid catalyst, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol, in this case, 4-butylphenol, then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This is followed by proton transfers, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent elimination of a water molecule and deprotonation of the carbonyl oxygen yield the final ester, 4-butylphenyl bromoacetate. masterorganicchemistry.com To drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed is removed. masterorganicchemistry.com

Alternatively, bromoacetylation can be achieved using bromoacetyl chloride or bromoacetic anhydride. The reaction with an acyl halide is generally more reactive and not reversible.

The introduction of the bromine atom onto the acetyl group can be accomplished through the bromination of acetic acid, which is then used in the esterification step. This bromination often proceeds under the catalysis of red phosphorus to form bromoacetyl bromide. google.com

Radical Reaction Mechanisms in Bromoacetate Transformations

Bromoacetates can participate in radical reactions, which proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.orglibretexts.org

Chain Propagation and Termination Phenomena

Radical chain reactions are characterized by three distinct phases: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: This phase involves the initial creation of a radical species, typically through homolytic cleavage of a weak bond by heat or UV radiation. libretexts.orglibretexts.org For instance, a radical initiator can abstract a hydrogen atom from the carbon bearing the bromine in this compound to generate a carbon-centered radical.

Propagation: Once a reactive free radical is formed, it can react with a stable molecule to generate a new free radical, continuing the chain. libretexts.orgunacademy.com This can involve hydrogen abstraction or the addition of the radical to a double bond. libretexts.org For example, the bromoacetate radical could abstract a hydrogen from another molecule, propagating the chain. unacademy.com

Termination: The chain reaction concludes when two radical species react with each other to form a stable, non-radical product. libretexts.orgchemistrysteps.com This is a thermodynamically favorable event but is infrequent due to the low concentration of radical species. libretexts.org

Radical Reaction Stage Description
Initiation Formation of initial radical species, often requiring energy input. libretexts.orglibretexts.org
Propagation A radical reacts with a stable molecule to form a new radical, continuing the chain. libretexts.orgunacademy.com
Termination Two radicals combine to form a stable, non-radical product, ending the chain. libretexts.orgchemistrysteps.com

Stereochemical Aspects of Radical Reactions

When a radical reaction creates a new chiral center, the stereochemical outcome is often a racemic mixture. chemistrysteps.com This is because the intermediate carbon radical is typically trigonal planar and sp2-hybridized. chemistrysteps.compressbooks.pub The subsequent reaction, such as the addition of a bromine atom, can occur with equal probability from either face of the planar radical, leading to both R and S enantiomers in equal amounts. chemistrysteps.compressbooks.pub

If the starting material already contains a chiral center that is not involved in the reaction, the formation of a new chiral center will result in a mixture of diastereomers. chemistrysteps.com The presence of the existing chiral center can sometimes influence the stereochemical outcome, leading to unequal amounts of the diastereomeric products. chemistrysteps.com

Nucleophilic Substitution and Elimination Pathways

The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions.

In nucleophilic substitution , a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion. Aryl halides with electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). libretexts.org This reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The rate of this reaction is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. libretexts.orgmasterorganicchemistry.com

Elimination reactions , such as dehydrohalogenation, can also occur, particularly in the presence of a strong base. youtube.com In an E2 mechanism, a base removes a proton from a carbon adjacent to the one bearing the bromine, in a concerted step with the departure of the bromide ion, leading to the formation of an alkene. youtube.com

Role of the 4-Butylphenyl Moiety in Directing Reactivity

The 4-butylphenyl group exerts both electronic and steric effects that influence the reactivity of this compound.

Electronic Effects: The butyl group is an electron-donating group through an inductive effect. This can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. The phenyl group itself can affect the reactivity of the bromoacetate portion.

Steric Effects: The bulky tert-butyl group can sterically hinder the approach of nucleophiles or other reactants. doubtnut.comdoubtnut.com This steric hindrance can affect the rates of both substitution and elimination reactions. For instance, in SN2 reactions, bulky groups on or near the reacting carbon can significantly slow down the reaction rate. libretexts.org The steric effect of the tert-butyl group can also influence the regioselectivity of reactions involving the aromatic ring. doubtnut.comdoubtnut.com

Derivatization Chemistry and Functional Group Interconversions of 4 Butylphenyl Bromoacetate

Strategies for Carbon-Carbon Bond Formation via Bromoacetate (B1195939) Reactivity

The presence of an α-bromo ester moiety in 4-Butylphenyl bromoacetate makes it an excellent electrophile for various carbon-carbon bond-forming reactions. The electron-withdrawing nature of the adjacent ester group activates the carbon-bromine bond towards nucleophilic attack.

One of the most common strategies involves the Reformatsky reaction . In this reaction, an α-halo ester reacts with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. While specific studies on this compound are not widely documented, its reaction with a ketone like acetone (B3395972) would be expected to proceed as follows:

Reaction Scheme: Reformatsky Reaction

Hypothetical Reformatsky reaction of this compound with acetone.
Reactant 1Reactant 2ReagentProduct
This compoundAcetoneZinc (Zn)4-Butylphenyl 3-hydroxy-3-methylbutanoate

Another significant avenue for carbon-carbon bond formation is through coupling reactions . Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools in modern organic synthesis. Although detailed research specifically employing this compound in these reactions is limited, its structure is amenable to such transformations. For instance, in a Negishi-type coupling, an organozinc reagent could be coupled with this compound.

The bromoacetate group can also participate in enolate chemistry . Treatment with a strong base can lead to the formation of an enolate, which can then act as a nucleophile in reactions with various electrophiles, thereby forming a new carbon-carbon bond.

Heterocycle Synthesis Employing this compound Precursors

The reactivity of this compound lends itself to the synthesis of various heterocyclic systems. The α-bromoester functionality can be strategically utilized to construct rings containing heteroatoms like nitrogen, oxygen, and sulfur.

One classic example is the Hantzsch pyridine (B92270) synthesis , where an α-haloester, a β-ketoester, and an aldehyde react with ammonia. While a direct application with this compound is not extensively reported, its participation in similar condensation reactions is highly plausible for the synthesis of substituted dihydropyridines.

Furthermore, this compound can be a key building block for the synthesis of oxazolidinones , which are important heterocyclic motifs in medicinal chemistry. The reaction with an amino alcohol, for instance, could proceed via initial N-alkylation followed by intramolecular cyclization.

Reaction Scheme: Hypothetical Oxazolidinone Synthesis

A possible route to an oxazolidinone derivative using this compound.
Reactant 1Reactant 2ConditionsHeterocyclic Product
This compound2-AminoethanolBase, Heat3-(4-Butylphenoxycarbonylmethyl)-oxazolidin-2-one

The synthesis of furanones is another area where this compound could be employed. For example, reaction with a 1,3-dicarbonyl compound could lead to a furanone derivative through a sequence of alkylation and intramolecular condensation.

Advanced Functionalization for Complex Molecular Scaffolds

The strategic placement of the bromoacetate group on the 4-butylphenyl scaffold allows for advanced functionalization, enabling the construction of complex molecular architectures.

The bromine atom in this compound is susceptible to nucleophilic substitution, making it a good substrate for alkylation and arylation reactions.

Alkylation reactions can be achieved by reacting this compound with a variety of nucleophiles, such as carbanions derived from malonic esters or β-ketoesters. This allows for the extension of the carbon chain and the introduction of new functional groups.

Arylation reactions , typically catalyzed by transition metals like palladium or copper, can be used to form a new carbon-carbon bond between the bromoacetate moiety and an aryl group. For instance, a Suzuki-Miyaura coupling with an arylboronic acid could potentially yield a 4-butylphenyl arylacetate derivative.

Table of Potential Alkylation and Arylation Reactions

Reaction TypeNucleophile/Coupling PartnerCatalystProduct Type
AlkylationDiethyl malonateBase (e.g., NaH)Diethyl 2-((4-butylphenoxy)carbonyl)malonate
Arylation (Suzuki)Phenylboronic acidPd catalyst4-Butylphenyl phenylacetate

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, leading to the formation of organometallic intermediates. These intermediates are highly reactive and can participate in a wide range of subsequent transformations.

For example, reaction with magnesium metal would lead to the formation of a Grignard reagent . This organomagnesium compound would be a potent nucleophile, capable of reacting with a wide array of electrophiles such as aldehydes, ketones, and esters.

Reaction Scheme: Grignard Reagent Formation

Formation of a Grignard reagent from this compound.

Similarly, transmetalation reactions with organolithium reagents or other transition metal complexes can generate other useful organometallic species. These intermediates open up a vast landscape of chemical transformations for the elaboration of the this compound core into more complex molecules. A patent for the preparation of Droxidopa mentions the use of p-butylphenyl bromoacetate, indicating its utility in the synthesis of pharmaceutically active compounds. google.com

Advanced Spectroscopic and Crystallographic Characterization of 4 Butylphenyl Bromoacetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. pages.devchemguide.co.uk

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule. In the analysis of 4-Butylphenyl bromoacetate (B1195939), specific chemical shifts (δ) in the NMR spectra, reported in parts per million (ppm), correspond to the different types of protons and carbons in the molecule. researchgate.netsigmaaldrich.com

For instance, in a related bromoacetate derivative, the protons of the bromoacetyl group typically appear at a distinct chemical shift. lookchem.com The aromatic protons on the phenyl ring exhibit signals in the aromatic region of the ¹H NMR spectrum, with their splitting patterns providing information about their substitution pattern. The butyl group protons show characteristic signals in the aliphatic region, with their multiplicity indicating the number of adjacent protons. rsc.org

Similarly, the ¹³C NMR spectrum displays a unique signal for each carbon atom in a different chemical environment. hmdb.ca The carbonyl carbon of the ester group, the carbons of the phenyl ring, and the carbons of the butyl chain all resonate at characteristic chemical shifts, confirming the molecular structure. rsc.orgchemicalbook.com

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Bromoacetyl (CH₂)~3.8 - 4.0~25 - 30
Phenyl (Ar-H)~7.0 - 7.5~120 - 150
Butyl (CH₂)~1.3 - 2.6~13 - 35
Butyl (CH₃)~0.9~14
Carbonyl (C=O)-~165 - 170

This table is illustrative. Actual values can vary based on the solvent and specific molecular structure.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edulibretexts.org For 4-Butylphenyl bromoacetate, COSY would show correlations between the protons within the butyl chain and between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.eduresearchgate.net This technique is invaluable for assigning the proton signals to their corresponding carbon atoms in the molecule's backbone.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduresearchgate.net This is particularly useful for identifying the connectivity between the bromoacetyl group, the phenyl ring, and the butyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netprinceton.edu This can provide information about the molecule's conformation.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. scribd.comsu.se

In the FT-IR spectrum of a compound like this compound, characteristic absorption bands would be expected for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching vibrations, and vibrations associated with the aromatic ring and the alkyl chain. rsc.orgspectroscopyonline.comresearchgate.net Raman spectroscopy provides complementary information and is particularly useful for analyzing non-polar bonds and symmetric vibrations. researchgate.netnih.gov

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch1735 - 1750
C-O (Ester)Stretch1000 - 1300
Aromatic C=CStretch1400 - 1600
Aliphatic C-HStretch2850 - 3000
C-BrStretch500 - 600

This table provides a general range for the expected vibrational frequencies.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. umb.edubioanalysis-zone.com HRMS can measure the mass-to-charge ratio (m/z) with very high accuracy. nih.gov This technique would be used to confirm the molecular formula of this compound. rsc.orglww.com Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure by identifying characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorimetry for Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. msu.edudenovix.com Aromatic compounds like this compound are expected to show absorption bands in the UV region due to π-π* transitions of the phenyl ring. units.it The position and intensity of these bands can be influenced by the substituents on the ring.

Fluorimetry measures the fluorescence emission of a compound after it has been excited by light of a specific wavelength. While not all compounds are fluorescent, this technique can provide sensitive quantitative analysis and information about the molecule's excited states if it does fluoresce. researchgate.netshimadzu.com

Hyphenated Techniques for Comprehensive Characterization

The comprehensive characterization of this compound and its derivatives is greatly enhanced by the use of hyphenated analytical techniques. These methods couple a separation technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a spectroscopic detection technique like mass spectrometry (MS) or diode array detection (DAD). This combination provides both separation of complex mixtures and detailed structural information for each component.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that acts as a chemical fingerprint.

Detailed Research Findings: For aromatic esters, electron ionization (EI) is commonly used. The resulting mass spectrum for this compound would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine's two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. wpmucdn.comlibretexts.org This results in two peaks of almost equal intensity (M+ and M+2) for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

Predictable fragmentation patterns for esters often involve alpha-cleavage adjacent to the carbonyl group. libretexts.orglibretexts.org For this compound, key fragmentation could include the loss of the bromoacetyl group or cleavage of the butyl chain. While specific GC-MS data for this compound is not publicly available, analysis of structurally related compounds, such as other aromatic esters found as additives in materials, provides insight into the expected data. shimadzu.comresearchgate.net For example, the analysis of various substituted phenyl esters often involves monitoring for specific ion fragments that are characteristic of the compound's core structure. lcms.cz

Below is a table of expected GC-MS parameters and potential fragmentation patterns for the analysis of this compound, based on methods used for similar aromatic compounds. shimadzu.comlcms.cz

Table 1: Illustrative GC-MS Parameters and Expected Fragments for Aromatic Ester Analysis

ParameterTypical Value / Description
GC ColumnDB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Oven ProgramInitial temp 60-80°C, ramp at 10-15°C/min to 300-320°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Expected Molecular Ion (M+)Isotopic cluster at m/z 270 (C12H1579BrO2) and m/z 272 (C12H1581BrO2)
Key Fragment 1 (Loss of Butyl)[M - C4H9]+ at m/z 213/215
Key Fragment 2 (4-Butylphenoxyl)[C10H13O]+ at m/z 149
Key Fragment 3 (Tropylium-type ion)[C7H7]+ at m/z 91

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for analyzing less volatile or thermally labile derivatives of this compound. The compound is first separated using HPLC, and the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common interface that allows for the gentle ionization of molecules directly from the liquid phase, making it suitable for a wide range of compounds. spectrabase.com

Detailed Research Findings: A typical LC-MS method for this compound would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with varying polarities. To ensure compatibility with MS detection, a small amount of an acid, such as formic acid, is usually added to the mobile phase to facilitate protonation and the formation of [M+H]+ ions in positive ESI mode. lcms.cz

Tandem mass spectrometry (LC-MS/MS) can provide even greater specificity and structural detail. In this technique, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected and fragmented to produce a spectrum of product ions. This is highly useful for confirming the identity of a compound in a complex matrix. ntu.edu.sg

Table 2: Representative LC-MS Parameters for Aromatic Compound Analysis

ParameterTypical Value / Description
HPLC ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
Expected Precursor Ion[M+H]+ at m/z 271/273
MS/MS TransitionsMonitoring for fragmentation of the precursor ion to specific product ions.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is another valuable hyphenated technique. While less specific than MS, a DAD detector provides ultraviolet-visible (UV-Vis) spectra for the compounds as they elute from the HPLC column. This is particularly useful for aromatic compounds like this compound, which contain a chromophore (the phenyl ring) that absorbs UV light.

Detailed Research Findings: The HPLC separation principles are similar to those described for LC-MS. The DAD detector measures the absorbance across a range of wavelengths simultaneously, generating a three-dimensional plot of absorbance versus time and wavelength. The UV spectrum of an analyte can help in its identification by comparison with spectra from reference standards. The wavelength of maximum absorbance (λmax) is a key characteristic. For substituted phenols and aromatic esters, these values typically fall within the 200-300 nm range. ntu.edu.sgwur.nl

This technique is robust and widely used for the quantification of aromatic compounds. mdpi.com By integrating the peak area at a specific wavelength, the concentration of the analyte can be determined with high precision.

Table 3: Common HPLC-DAD Conditions for Aromatic Pollutant Analysis

ParameterTypical Value / Description
HPLC ColumnReversed-phase C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water or Methanol/Water
DetectionDiode Array Detector (DAD)
Wavelength Range190 - 400 nm
Monitoring WavelengthTypically around the λmax of the aromatic system (e.g., ~220 nm and ~270 nm)
Data AcquiredRetention Time (tR) and UV-Vis Spectrum

Computational and Theoretical Investigations of 4 Butylphenyl Bromoacetate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. A DFT study of 4-Butylphenyl bromoacetate (B1195939) would involve using a functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to find the molecule's lowest energy conformation. nih.govmdpi.com This optimization process determines key geometrical parameters like bond lengths, bond angles, and dihedral angles.

From this optimized structure, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, and dipole moments. researchgate.net

Table 1: Hypothetical DFT Geometrical Parameters for 4-Butylphenyl Bromoacetate (Note: This table is illustrative and not based on actual published data.)

Parameter Bond/Angle Calculated Value
Bond Length C-Br Data not available
Bond Length C=O Data not available
Bond Angle O=C-O Data not available
Dihedral Angle C-C-O-C Data not available

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties. For this compound, these predictions would be benchmarked against experimental data if available.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule. These frequencies correspond to the peaks in an Infrared (IR) spectrum and are associated with specific molecular motions, such as the stretching of the C=O bond or the bending of C-H bonds. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov

Mechanistic Studies through Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating reaction mechanisms. For a compound like this compound, this could involve studying its synthesis or its reactions, such as nucleophilic substitution at the acyl carbon or the alpha-carbon bearing the bromine atom.

Researchers would use DFT to map the potential energy surface of the reaction. This involves locating the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, the activation energy barriers and reaction enthalpies can be determined, providing insight into the reaction's feasibility and kinetics.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is used to predict and explain chemical reactivity. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron (nucleophilicity).

LUMO: Represents the ability to accept an electron (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests high reactivity. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to further quantify the molecule's reactivity. researchgate.net

Table 2: Hypothetical FMO Properties and Reactivity Descriptors for this compound (Note: This table is illustrative and not based on actual published data.)

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap (ΔE) Data not available
Chemical Hardness (η) Data not available
Chemical Softness (S) Data not available
Electronegativity (χ) Data not available

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes. For a flexible molecule like this compound, which has a butyl chain and a rotatable ester group, MD simulations would reveal the accessible conformations and the energetic landscape connecting them. nih.gov

By simulating the molecule's movement over a period (e.g., nanoseconds), researchers can identify the most stable and frequently occurring conformations in different environments (e.g., in a vacuum or in a specific solvent). This analysis provides insights into how the molecule's shape influences its properties and interactions. nih.gov

Applications of 4 Butylphenyl Bromoacetate in Advanced Organic Synthesis

Building Block for Complex Molecule Construction

The reactivity of the carbon-bromine bond in 4-Butylphenyl bromoacetate (B1195939) allows for its use as an alkylating agent, enabling the introduction of the 4-butylphenyloxy-acetyl group into a wide range of molecules through nucleophilic substitution reactions.

While the total synthesis of complex natural products often involves intricate and highly specific building blocks, simpler reagents like 4-Butylphenyl bromoacetate play a foundational role. sci-hub.sesioc-journal.cnrroij.com The direct incorporation of this exact compound in the linear synthesis of a natural product is not commonly documented. Instead, its significance lies in its capacity to serve as a precursor for more complex reagents or to introduce the 4-butylphenyl motif, which may be present in synthetic analogues of natural products. The study of natural products provides a major impetus for the development of organic synthesis, driving the creation of new methods to construct complex molecular architectures. sci-hub.se The synthesis of these molecules is a critical field in organic chemistry and an indispensable source for drug discovery. sioc-journal.cn

The 4-butylphenyl structural motif is of significant interest in medicinal chemistry due to its lipophilic nature, which can enhance a drug candidate's ability to cross cell membranes. This compound serves as a key reagent for incorporating this group into potential therapeutic agents. Its bromoacetate functional group is a well-established electrophile for alkylating nucleophiles such as phenols, amines, and thiols, which are common in pharmaceutical scaffolds.

A notable application is in the synthesis of compounds targeting Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARδ, which are implicated in metabolic disorders. google.com For instance, compounds with a general structure featuring an ether linkage to a substituted phenyl ring can be synthesized using this compound. The design focuses on creating molecules that can activate PPARδ, leading to potential treatments for conditions like dyslipidemia by raising HDL cholesterol levels. google.com

The synthesis of such pharmaceutical intermediates often involves the reaction of this compound with a phenolic nucleophile under basic conditions, as outlined in the table below. This approach is analogous to the use of other bromoacetate esters, like tert-butyl bromoacetate, which are widely employed as alkylating agents in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor antagonists. chemicalbook.comchemicalbook.comsigmaaldrich.com

Reaction Step Description Reactants Product
1. Alkylation Nucleophilic substitution to form an ether linkage.This compound, a substituted phenol (B47542) (e.g., 2-methyl-4-(trifluoromethyl)phenol), and a non-nucleophilic base (e.g., K₂CO₃).A PPARδ activator precursor containing the 4-butylphenoxyacetyl moiety.

This table illustrates a representative synthetic step in the construction of a pharmaceutical intermediate.

Beyond its direct use as an alkylating agent, this compound is a valuable precursor for creating more sophisticated organic reagents. Its chemical structure allows for transformation into various reactive intermediates that are useful in carbon-carbon and carbon-heteroatom bond-forming reactions.

One primary application is the synthesis of Wittig reagents. The reaction of this compound with triphenylphosphine (B44618) yields a phosphonium (B103445) salt. Subsequent treatment of this salt with a strong base generates the corresponding ylide. This ylide is a powerful nucleophile used to convert aldehydes and ketones into alkenes, a cornerstone transformation in organic synthesis.

Starting Material Reagent Formed Class of Reagent Subsequent Application
This compound[2-(4-butylphenoxy)-2-oxoethyl]triphenylphosphonium bromidePhosphonium Salt (Wittig Reagent Precursor)Reaction with aldehydes/ketones to form α,β-unsaturated esters.
This compoundReformatsky Reagent (organozinc)Organometallic ReagentReaction with carbonyl compounds to form β-hydroxy esters.

This table details the conversion of this compound into advanced synthetic reagents.

Role in Polymer Chemistry and Materials Science Precursor Synthesis

In materials science, the 4-butylphenyl group is a valuable component due to its rigidity and lipophilicity, which can be leveraged to create polymers with tailored properties, including liquid crystallinity and specific surface characteristics. This compound provides a convenient entry point for introducing this functional moiety into polymeric systems. google.comchemicalbook.comacs.orgnih.gov

Post-polymerization modification (PPM) is a powerful strategy for tailoring the properties of polymers without altering their backbone structure. nih.govnih.gov this compound is an ideal reagent for this purpose, enabling the functionalization of pre-existing polymers that contain nucleophilic side chains (e.g., hydroxyl, amino, or thiol groups).

For example, a polymer like poly(vinyl alcohol) or chitosan (B1678972) can be modified by reacting it with this compound in the presence of a base. This grafting process attaches the 4-butylphenoxy-acetyl group to the polymer backbone, which can significantly alter the material's surface properties, such as increasing its hydrophobicity or improving its compatibility with other nonpolar materials. This type of surface functionalization is critical for applications in composite materials, membranes, and biomedical devices. rsc.org

This compound is a key starting material for the synthesis of custom monomers used to build specialty polymers. chemicalbook.comacs.org Its utility is particularly evident in the field of liquid crystals and functional polymers for electronics. The rigid, rod-like structure of the 4-butylphenyl group makes it a mesogen—a molecular unit that can induce liquid crystalline phases.

Synthetic routes often involve reacting this compound with a molecule that contains both a nucleophilic group (like a hydroxyl) and a polymerizable functional group (like a vinyl, acrylate, or styrenic moiety). This creates a monomer that combines the mesogenic properties of the 4-butylphenyl group with a polymerizable handle. The subsequent polymerization of these monomers can lead to side-chain liquid crystal polymers, where the mesogenic units are tethered to a flexible polymer backbone. koyauniversity.org Similarly, the 4-butylphenyl group is found in high-performance polymers used in organic electronics, such as the hole-transporting material poly[N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)-benzidine] (poly-TPD), highlighting the importance of this moiety in advanced materials. chemrxiv.org

Monomer Component A Monomer Component B Resulting Monomer Structure Potential Polymer Application
This compound4-vinylphenol4-vinylphenyl 2-(4-butylphenoxy)acetateLiquid Crystal Displays, Optical Films
This compoundN-(2-hydroxyethyl)acrylamideN-(2-hydroxyethyl)-2-(4-butylphenoxy)acetamideThermoresponsive Polymers, Smart Gels

This table outlines the synthesis of specialty monomers starting from this compound.

Stereoselective Synthetic Transformations

Stereoselective transformations are a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules. These reactions preferentially form one stereoisomer over others. While a vast array of chiral auxiliaries, catalysts, and reagents are employed for this purpose, a review of the current literature indicates that this compound is not a commonly utilized compound in this context. There are no significant research findings or established protocols that describe its role in controlling the stereochemical outcome of chemical reactions.

Asymmetric Alkene Functionalization

Asymmetric alkene functionalization involves the addition of new functional groups across a double bond to create one or more new stereocenters with a high degree of enantioselectivity. This class of reactions is critical for the synthesis of many pharmaceuticals and complex natural products. Extensive searches of chemical literature and reaction databases did not yield any specific examples or studies where this compound is used as a reagent, catalyst, or substrate to achieve asymmetric functionalization of alkenes. The scientific community has not reported its use in reactions such as asymmetric dihydroxylation, epoxidation, or hydrogenation of alkenes.

Diastereoselective Reactions

Diastereoselective reactions are chemical processes that favor the formation of one diastereomer over another. These reactions are often guided by the existing stereochemistry within a molecule. Despite the potential for the ester and aryl moieties of this compound to influence the stereochemical course of a reaction, there is no published research detailing its application in diastereoselective transformations. No data tables or detailed research findings could be located that describe the use of this compound in diastereoselective aldol (B89426) reactions, Michael additions, or other related synthetic methods.

Catalytic Applications of 4 Butylphenyl Bromoacetate

Participation in Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While direct examples specifying 4-Butylphenyl bromoacetate (B1195939) in widely known named reactions like Suzuki or Heck couplings are not prevalent in the provided search results, the reactivity of the bromoacetate functional group and the aryl bromide moiety (if the bromoacetate were formed from 4-bromophenol) are well-established.

Palladium- and nickel-based catalysts are extensively used for such transformations. rsc.orgustc.edu.cn For instance, palladium catalysts, often in combination with specific ligands, are highly effective in coupling aryl halides with various partners. nih.gov The C(sp2)-Br bond of an aryl bromide is readily activated by a low-valent palladium complex in the first step of many catalytic cycles. nih.gov The development of new ligands has broadened the scope of these reactions, even enabling couplings at room temperature. nih.gov

Bimetallic nanoparticles are also emerging as highly active and selective catalysts for a range of reactions, offering enhanced performance due to synergistic effects between the two metals. rsc.org While a specific application with 4-Butylphenyl bromoacetate isn't detailed, the principles of enhanced activity and selectivity could be applied to reactions involving this compound.

The following table summarizes representative metal-catalyzed coupling reactions where substrates analogous to this compound are used.

Table 1: Examples of Metal-Catalyzed Coupling Reactions

Catalyst System Reactant Type Product Type Reference
Pd(OAc)2 / PCy3·HBF4 Aryl Bromide Biaryl nih.gov
Palladium / GPhos ligand Aryl Bromide / Primary Amine Aryl Amine nih.gov
Nickel / Bipyridine ligands Aryl Halide / Alkyl Halide Aryl-Alkyl Coupled Product acs.org

Role in Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthesis. Proline and its derivatives are prominent organocatalysts, often activating substrates through the formation of enamines or iminium ions. diva-portal.org

One relevant example is the phospholane-catalyzed Wittig reaction, where aldehydes react with halo-substituted derivatives like methyl bromoacetate to form alkenes. sci-hub.se This reaction proceeds through a catalytic cycle where the phosphane oxide catalyst is reduced in situ. sci-hub.se Although this compound is not the exact halo-derivative used in the cited study, the reactivity of the bromoacetate group is central to this type of transformation.

The combination of organocatalysis with other catalytic modes, known as synergistic catalysis, has also been explored. For example, the merger of aminocatalysis and transition metal catalysis can lead to novel and efficient reactions. mdpi.com

Table 2: Organocatalytic Reaction Example

Catalyst Reactants Product Key Feature Reference

Photoredox Catalysis and Light-Mediated Reactions

Visible-light photoredox catalysis has emerged as a mild and powerful method to generate reactive intermediates. beilstein-journals.org This approach utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with organic substrates. sci-hub.se

Organic dyes and metal complexes (e.g., of iridium and ruthenium) are common photocatalysts. beilstein-journals.orgrsc.org These catalysts can be used to generate alkyl radicals from alkyl halides, including bromoacetates. For example, a photoexcited iridium complex can reduce an α-bromoester to generate a reactive alkyl radical, which can then participate in various coupling reactions. acs.org This strategy has been used to synthesize γ-ketoesters through the oxidative coupling of vinylarenes with bromocarboxylates. acs.org

Light can also mediate reactions without the need for a dedicated photocatalyst. organic-chemistry.orgnih.gov For instance, visible light can trigger the reduction of a bromo-compound by an amine, initiating a radical chain process. nih.gov

Recent advancements have also explored the use of near-infrared (NIR) light in photoredox catalysis, which offers benefits like deeper light penetration and milder reaction conditions. rsc.org

The following table highlights different approaches in photoredox catalysis relevant to the reactivity of bromoacetates.

Table 3: Photoredox and Light-Mediated Reaction Strategies

Catalyst/System Substrate Type Reactive Intermediate Application Reference
fac-Ir(ppy)3 α-Bromoester Alkyl Radical Synthesis of γ-ketoesters acs.org
Os(II) complex / Red Light Alkene / CF3 source Trifluoromethyl Radical α-Trifluoromethylation of alkenes nih.gov
Acridinium Dye Alkene within a molecule Radical Cation Intramolecular nucleophilic addition beilstein-journals.org

Development of Novel Catalytic Systems for Bromoacetate Reactivity

Research continues to focus on developing new and improved catalytic systems to enhance the reactivity and selectivity of transformations involving substrates like bromoacetates. This includes the design of more stable and active metal catalysts, the exploration of novel organocatalysts, and the application of innovative technologies like flow chemistry.

The development of new phosphine (B1218219) ligands, for example, has led to more robust palladium catalysts for C-N coupling reactions that can operate at room temperature with high efficiency. nih.gov In the realm of nickel catalysis, dual-ligand systems are being investigated to engage challenging substrates like unactivated alkyl halides in cross-coupling reactions. acs.org

Flow chemistry offers precise control over reaction parameters and can lead to rapid optimization and scaling of catalytic processes, including palladium-catalyzed cross-coupling reactions. acs.org Furthermore, the development of heterogeneous catalysts, sometimes derived from waste materials, is a key area of research aimed at improving the sustainability of chemical processes. acs.orgrsc.org

The ongoing development in these areas promises to further expand the synthetic utility of versatile reagents like this compound.

Q & A

Q. What are the recommended safety protocols for handling 4-Butylphenyl bromoacetate in laboratory settings?

  • Methodological Answer : When handling bromoacetate esters like this compound, adhere to stringent safety measures:
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Decontamination : Immediately wash exposed skin with soap and water. Post-experiment, shower and remove contaminated clothing .
  • Ventilation : Ensure adequate airflow to mitigate vapor accumulation, as bromoacetates can irritate the respiratory tract .
  • Prohibited Activities : Avoid eating, drinking, or smoking in labs to prevent accidental ingestion .

Q. What are the established synthetic routes for preparing this compound?

  • Methodological Answer : Synthesis typically involves esterification of bromoacetyl derivatives with 4-butylphenol. Key methods include:
  • Esterification : React bromoacetic acid or its anhydride with 4-butylphenol in the presence of acid catalysts (e.g., H₂SO₄) .
  • Bromoacetyl Bromide Route : Treat bromoacetyl bromide with 4-butylphenol under controlled conditions to minimize side reactions .
  • Optimization : Monitor reaction temperature (50–80°C) and use anhydrous solvents to enhance yield .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Gas Chromatography (GC) : Determine purity (>98%) by comparing retention times with standards .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm ester linkage and aromatic substitution patterns (e.g., δ ~4.3 ppm for -OCH₂CO-) .
  • Mass Spectrometry (MS) : Identify molecular ions (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-butylphenyl group influence the reactivity of bromoacetate esters in nucleophilic substitution reactions?

  • Methodological Answer :
  • Steric Hindrance : The bulky 4-butyl group slows SN₂ reactions by obstructing nucleophile access to the electrophilic carbon. Compare with smaller esters (e.g., methyl bromoacetate) for kinetic studies .
  • Electronic Effects : The electron-donating alkyl chain may stabilize transition states in SN₁ mechanisms. Use DFT calculations to map charge distribution and transition-state geometries .

Q. What are the primary degradation pathways of this compound under various environmental conditions?

  • Methodological Answer :
  • Hydrolysis : In aqueous media, the ester hydrolyzes to 4-butylphenol and bromoacetic acid. Rate constants depend on pH and temperature .
  • Radical-Mediated Degradation : α-Hydroxyethyl radicals (˙EtOH) reduce bromoacetates via proton-coupled electron transfer (PCET), forming debrominated products. Validate using γ-radiolysis and LC-MS .

Q. Can computational chemistry methods (e.g., DFT) predict reaction pathways and transition states in reactions involving this compound?

  • Methodological Answer :
  • DFT Modeling : Simulate reaction coordinates for nucleophilic substitutions or radical reactions. Optimize geometries at the B3LYP/6-31G* level and calculate activation energies .
  • Transition-State Analysis : Use intrinsic reaction coordinate (IRC) calculations to confirm pathways. Compare with experimental kinetic data to validate accuracy .

Q. How does the presence of electron-withdrawing or donating substituents on the phenyl ring affect the stability and reactivity of bromoacetate esters?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Nitro or halide substituents increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks. Monitor using Hammett plots .
  • Electron-Donating Groups (EDGs) : Alkyl groups (e.g., butyl) stabilize intermediates in ester hydrolysis. Conduct comparative studies with substituted analogs .

Methodological Notes

  • Safety Data : Ethyl bromoacetate analogs are regulated under RoHS due to toxicity; apply similar precautions for this compound .
  • Synthetic Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation during esterification .
  • Analytical Cross-Validation : Combine GC purity data with spectroscopic results to ensure structural fidelity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.